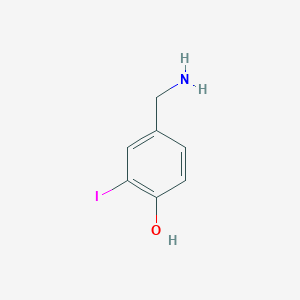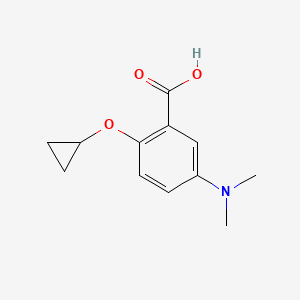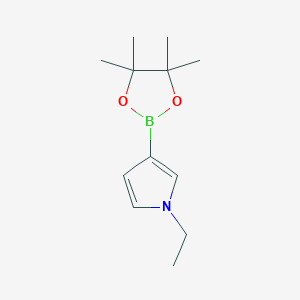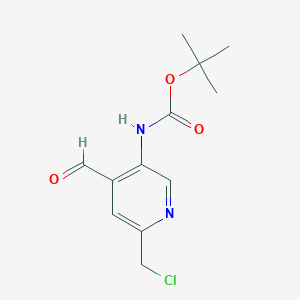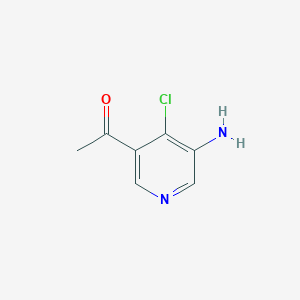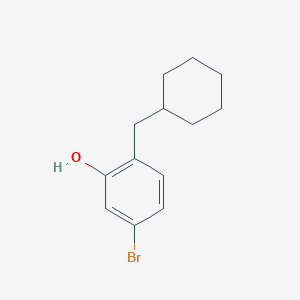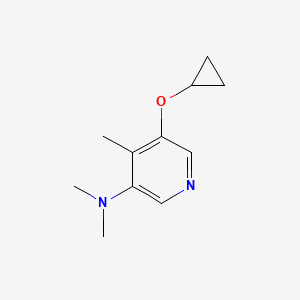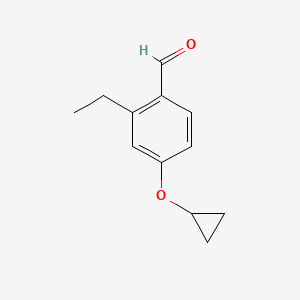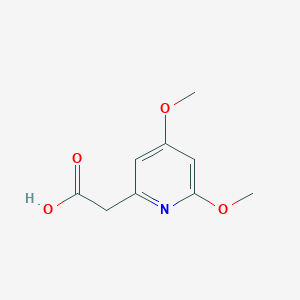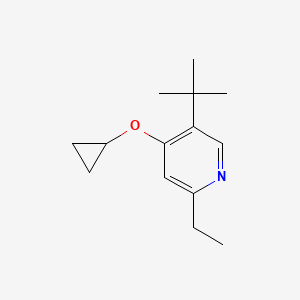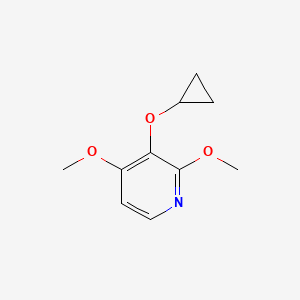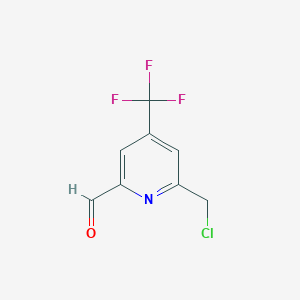
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 6th position, a trifluoromethyl group at the 4th position, and a carbaldehyde group at the 2nd position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-(trifluoromethyl)pyridine-2-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-methanol.
科学的研究の応用
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: It serves as a building block for the synthesis of herbicides, insecticides, and fungicides.
Material Science: It is used in the development of advanced materials such as liquid crystals and organic semiconductors.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
作用機序
The mechanism of action of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can facilitate covalent binding to target proteins. The carbaldehyde group can form Schiff bases with amines, leading to the formation of bioactive compounds.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
6-(Chloromethyl)-4-(methyl)pyridine-2-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Uniqueness
6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in various fields of research and industry.
特性
分子式 |
C8H5ClF3NO |
|---|---|
分子量 |
223.58 g/mol |
IUPAC名 |
6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6-1-5(8(10,11)12)2-7(4-14)13-6/h1-2,4H,3H2 |
InChIキー |
YELXGJXYJDXFNZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


